

1-Octanol-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Octanol-d5

Cat. No.: B15619323

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Technical Guide: 1-Octanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Octanol-d5**, a deuterated analog of 1-Octanol. It covers its fundamental chemical properties, applications in research and drug development, particularly as an internal standard, and its role in modulating specific signaling pathways.

Core Chemical and Physical Data

1-Octanol-d5 is a stable isotope-labeled version of 1-Octanol, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a higher molecular weight, which is crucial for its use in mass spectrometry-based analytical methods.

Property	1-Octanol	1-Octanol-d5
CAS Number	111-87-5[1][2][3]	Not consistently assigned
Molecular Formula	C8H18O[1][4]	C ₈ H ₁₃ D ₅ O
Molecular Weight (g/mol)	~130.23[4][5]	~135.26

Note on CAS Number: While the CAS number for the non-deuterated 1-Octanol is well-established, a specific CAS number for **1-Octanol-d5** is not consistently assigned and may



vary by supplier. Researchers should reference the supplier's documentation for any specific identifier.

Applications in Research and Drug Development

The primary application of **1-Octanol-d5** is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis as they closely mimic the analyte's chemical and physical behavior during sample preparation and analysis, correcting for variations and improving accuracy and precision.[7][8]

Key Advantages of 1-Octanol-d5 as an Internal Standard:

- Similar Physicochemical Properties: Its extraction efficiency and chromatographic retention time are nearly identical to 1-Octanol.
- Mass Differentiation: The mass difference allows for clear differentiation from the non-labeled analyte in mass spectrometry.[7]
- Reduced Matrix Effects: Helps to compensate for the enhancement or suppression of the analyte's signal caused by other components in the sample matrix.

Experimental Protocols General Protocol for Use as an Internal Standard in GCMS Analysis

This protocol outlines the general steps for using **1-Octanol-d5** as an internal standard for the quantification of **1-Octanol** in a biological matrix.





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General workflow for quantification using an internal standard.

Methodology Details:

- Preparation of Stock and Working Solutions:
 - Prepare a stock solution of 1-Octanol and 1-Octanol-d5 in a suitable organic solvent (e.g., methanol).
 - From the stock solutions, prepare a series of calibration standards with known concentrations of 1-Octanol.
 - Prepare a working solution of 1-Octanol-d5 at a fixed concentration.
- Sample Preparation:
 - To a known volume of the biological sample (e.g., plasma, urine) and to each calibration standard, add a precise volume of the 1-Octanol-d5 working solution.
- Extraction:
 - Perform an extraction procedure to isolate the analyte and internal standard from the sample matrix. This can be a liquid-liquid extraction with a solvent like n-hexane or a solidphase extraction (SPE).[9]



· GC-MS Analysis:

- Inject the extracted sample into a gas chromatograph coupled to a mass spectrometer.
- The GC will separate 1-Octanol and 1-Octanol-d5, which will have very similar retention times.
- The mass spectrometer will detect the specific mass-to-charge ratios (m/z) for both the analyte and the internal standard.

Quantification:

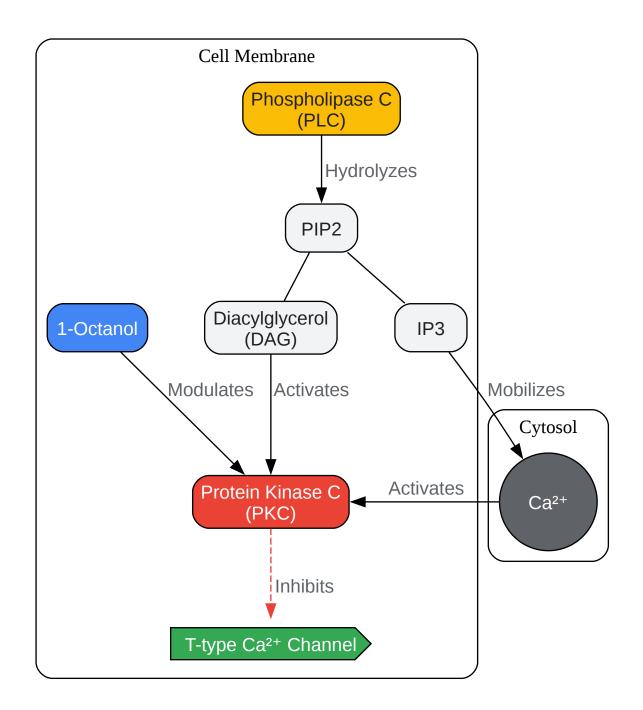
- A calibration curve is constructed by plotting the ratio of the peak area of 1-Octanol to the peak area of 1-Octanol-d5 against the concentration of 1-Octanol in the calibration standards.
- The concentration of 1-Octanol in the unknown samples is then determined from this calibration curve.

Biological Activity and Signaling Pathways

1-Octanol is known to modulate the activity of various ion channels.[10] Specifically, it acts as an inhibitor of T-type calcium channels.[6][11] The mechanism of this inhibition appears to involve the Protein Kinase C (PKC) signaling pathway.

Research suggests that 1-Octanol's inhibitory effect on native T-type calcium currents is significantly more potent than on recombinant channels, indicating the involvement of a cellular signaling cascade.[11][12] The proposed mechanism is that 1-Octanol modulates calcium-dependent PKC signaling, which in turn leads to the inhibition of T-type calcium channels.[11] [12] Chelation of intracellular calcium or inhibition of calcium-dependent PKC has been shown to abolish the inhibitory effect of 1-Octanol on these channels.[11][12]





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